4-Chloro-2-(chloromethyl)-6-methylpyrimidine
Overview
Description
4-Chloro-2-(chloromethyl)-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyrimidine ring, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways related to inflammation .
Pharmacokinetics
A sensitive method for the quantification of a similar compound, 4-chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, in rabbit serum using high-performance liquid chromatography (hplc) has been developed .
Result of Action
It’s known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Action Environment
It’s known that environmental factors can influence the degradation of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 2-methyl-4,6-dichloropyrimidine. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds through the substitution of hydrogen atoms by chlorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and solvents can be explored to further improve the reaction kinetics and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Dihydropyrimidines: Formed through reduction.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential role in the modification of nucleic acids and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Chloro-2-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-(chloromethyl)-6-methylpyrimidine is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitution, oxidation, and reduction reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-6-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-5(8)10-6(3-7)9-4/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKPAXOVUZZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495619 | |
Record name | 4-Chloro-2-(chloromethyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64994-45-2 | |
Record name | 4-Chloro-2-(chloromethyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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